4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine is a heterocyclic compound characterized by its unique structure, which incorporates a piperidine ring, an oxetane moiety, and a bromophenyl substituent. The presence of the bromine atom on the phenyl ring enhances its reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its structural features that may influence pharmacological properties.
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.
4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine exhibits notable biological activities, particularly in medicinal applications. The piperidine structure is commonly associated with various pharmacological effects, including analgesic and anti-inflammatory properties. The bromophenyl group can facilitate interactions with biological targets through π-π stacking and hydrogen bonding, potentially modulating enzyme activity or receptor binding . Research indicates that compounds with similar structures have shown efficacy in treating neurological disorders and other conditions.
The synthesis of 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine typically involves several steps:
These methods are advantageous due to their relatively straightforward procedures and high yields.
The applications of 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine span various fields:
Studies on the interactions of 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine with biological targets reveal its potential mechanisms of action. Interaction studies suggest that this compound may bind effectively to specific receptors or enzymes, influencing their activity. The oxetane ring may enhance binding affinity through conformational flexibility, while the bromophenyl group contributes to hydrophobic interactions .
Several compounds share structural similarities with 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine. Here are a few notable examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 1-(4-Bromophenyl)piperidine | Piperidine ring with bromophenyl substituent | Established use in pharmaceuticals; well-studied |
| 4-(4-Bromophenoxy)piperidine | Piperidine ring with a phenoxy group | Potential applications in herbicides |
| N-[2-[4-(4-bromophenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-chloro-4-hydroxyphenyl)pyrrolidine | Complex structure involving multiple rings | Investigated for anticancer properties |
These compounds demonstrate variations in their substituents and functional groups, which may impact their biological activities and applications. The unique combination of an oxetane ring with a piperidine structure sets 4-(4-Bromophenyl)-1-(oxetan-3-yl)piperidine apart from others, potentially offering novel pharmacological profiles.
The IUPAC name 4-(4-bromophenyl)-1-(oxetan-3-yl)piperidine systematically describes its structure: a six-membered piperidine ring with substituents at positions 1 and 4. The 4-bromophenyl group introduces aromaticity and halogen-mediated electronic effects, while the oxetan-3-yl group adds a strained oxygen-containing heterocycle. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₆BrNO | |
| Molecular weight | 296.20 g/mol | |
| CAS number | 1650546-59-0 | |
| SMILES notation | Brc1ccc(C2CCN(C3COC3)CC2)cc1 |
The oxetane ring’s 90° bond angles create significant ring strain, enhancing reactivity and influencing molecular conformation. The bromine atom at the para position of the phenyl group facilitates cross-coupling reactions, making the compound a versatile intermediate.
While experimental data on this specific compound remain limited, analogues such as 4-(4-bromophenyl)piperidine (melting point: 98–100°C) and 4-bromo-1-(oxetan-3-yl)piperidine hydrochloride (water-soluble crystalline solid) suggest moderate polarity and solubility in organic solvents like dichloromethane and dimethylformamide. Computational models predict a logP value of ~3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.